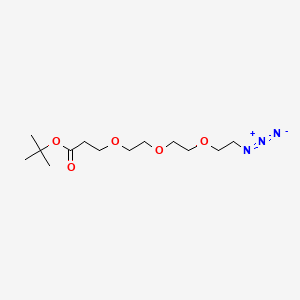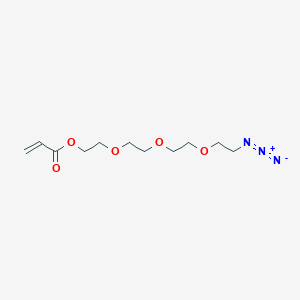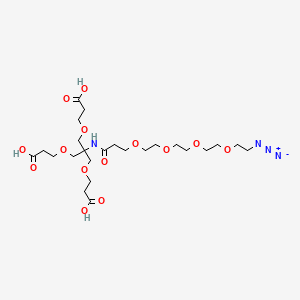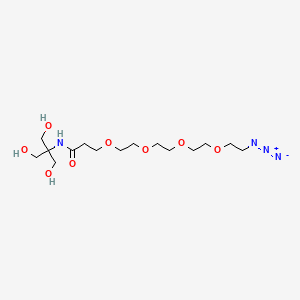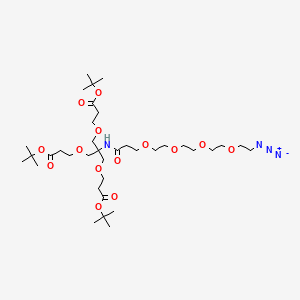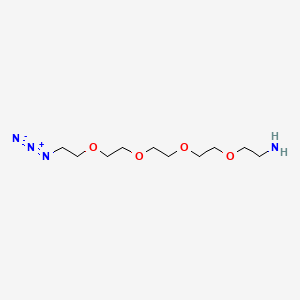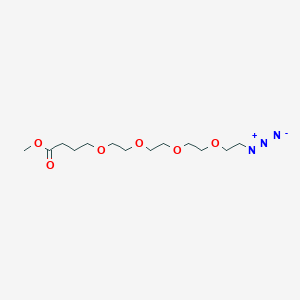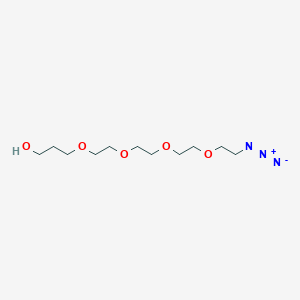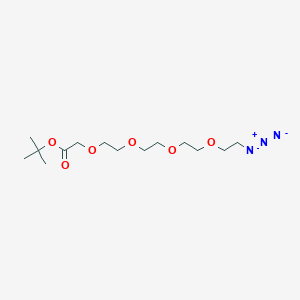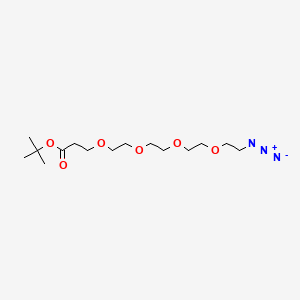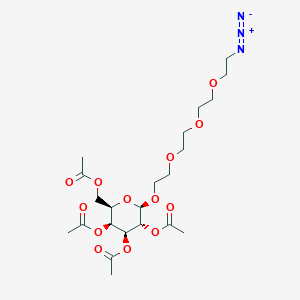
(inverted exclamation markA)-BAY-1251152
Übersicht
Beschreibung
The inverted exclamation markA-BAY-1251152 (also referred to as A-BAY) is an orally active, synthetic small-molecule ligand that has been developed for the purpose of targeting a wide range of biological processes. A-BAY has been studied extensively in both in vitro and in vivo models, and its potential applications in clinical research and drug development are being explored.
Wissenschaftliche Forschungsanwendungen
CDK9 Inhibitor
BAY-1251152 is a potent and highly selective second-generation PTEFb/CDK9 inhibitor . CDK9 plays a key role in the transcription of short-lived anti-apoptotic survival proteins and oncogenes such as MYC and MCL-1 .
Treatment for Hematologic Cancers
Enitociclib has shown promising results in controlling hematologic cancers . It has been reported to be effective in patients with B-cell lymphoma, including those with double-hit diffuse large B-cell lymphoma .
Treatment for Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL)
Preliminary safety and early signs of efficacy have been observed in patients with NHL and CLL . This suggests that BAY-1251152 could be a potential treatment option for these conditions.
Treatment for Various B-cell Malignancies
The drug has been evaluated for its potential to treat a wide range of B-cell malignancies . This includes high-grade B-cell lymphoma and Richter syndrome .
Impact on Vaccine Efficacy
Interestingly, a rat study evaluating the T-cell dependent antibody response to keyhole limpet hemocyanin (KLH) of enitociclib was performed to determine the impact on vaccine efficacy . This could be a valuable addition to the armamentarium of treatments
Wirkmechanismus
BAY-1251152, also known as Enitociclib or VIP152, is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key player in the transcription of short-lived anti-apoptotic survival proteins and oncogenes .
Target of Action
The primary target of BAY-1251152 is CDK9 , a cyclin-dependent kinase that plays a crucial role in cell division and gene transcription . CDK9 is part of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic survival proteins and oncogenes .
Mode of Action
BAY-1251152 binds to and blocks the phosphorylation and kinase activity of CDK9 . This prevents P-TEFb-mediated activation of RNA Polymerase II, leading to the inhibition of gene transcription of various anti-apoptotic proteins .
Biochemical Pathways
The inhibition of CDK9 by BAY-1251152 affects the transcription of short-lived anti-apoptotic survival proteins and oncogenes such as MYC and MCL-1 . These proteins play critical roles in cancer cell growth and survival, and their inhibition can lead to the death of cancer cells .
Pharmacokinetics
BAY-1251152 is administered intravenously over 30 minutes once weekly for 21-day cycles . The mean elimination half-life of BAY-1251152 is between 3-9 hours, with no accumulation over multiple doses . The mean area under the curve (AUC) of the 30 mg cohort was within the expected therapeutic exposure range based on preclinical studies .
Result of Action
The inhibition of CDK9 by BAY-1251152 leads to significant, but short-lived, reductions in the levels of MYC, MCL-1, and PCNA mRNA in whole blood . This indicates that BAY-1251152 treatment can effectively inhibit the transcription of these oncogenes and anti-apoptotic proteins, potentially leading to the death of cancer cells .
Action Environment
The efficacy of BAY-1251152 can be influenced by various environmental factors. For instance, the COVID-19 pandemic has highlighted the liabilities of anti-CD20 antibodies and BTK inhibitors regarding vaccine efficacy .
Eigenschaften
IUPAC Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUMZWULWOUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110196 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
CAS RN |
1610358-59-2 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



